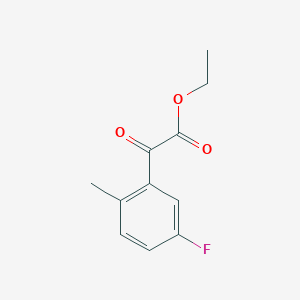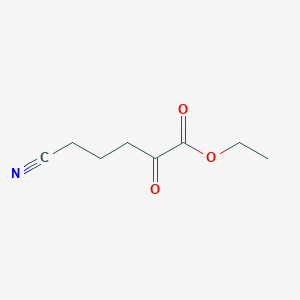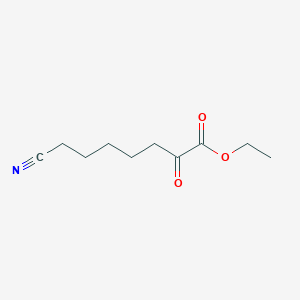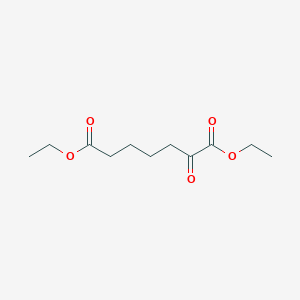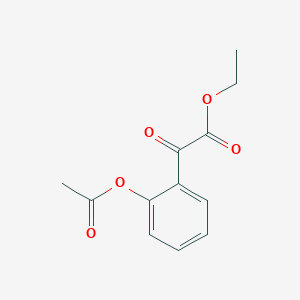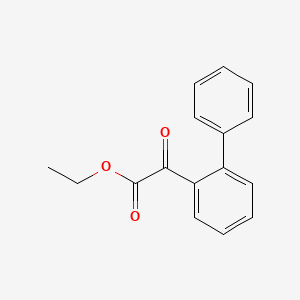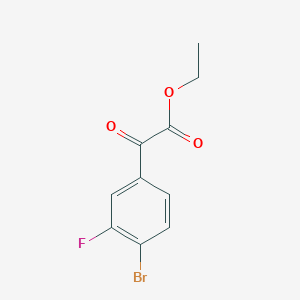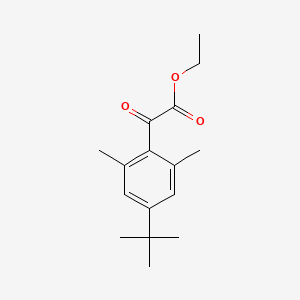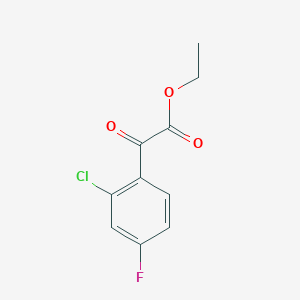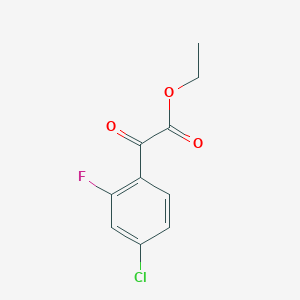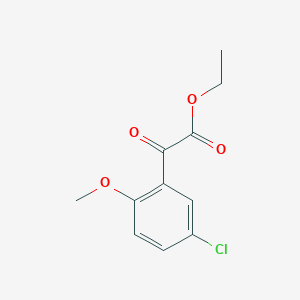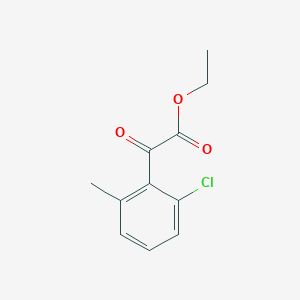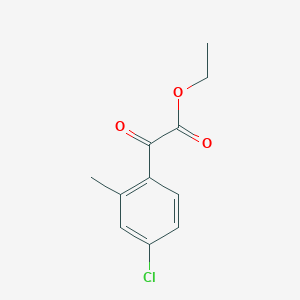![molecular formula C14H15BrO3 B1323819 trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-67-5](/img/structure/B1323819.png)
trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15BrO3. It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentane ring attached to a carboxylic acid group and a bromophenyl group . The molecular weight is 311.17 g/mol .Physical And Chemical Properties Analysis
This compound has a boiling point of 455.6ºC at 760 mmHg and a density of 1.453g/cm³ . Other physical and chemical properties such as melting point, vapor pressure, and toxicity are not directly available from the search results .Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatographic Methods
A study by Péter and Fülöp (1995) developed a high-performance liquid chromatographic method suitable for the separation of isomers of cyclopentane-1-carboxylic acids, which may have implications for compounds like trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).
Conformational Studies
Casanovas et al. (2008) conducted a study using DFT calculations to investigate the conformational preferences of amino cyclopentane carboxylic acid derivatives, which can provide insights into the structural properties of related compounds (Casanovas et al., 2008).
Potential as ACE Inhibitors
A study by Turbanti et al. (1993) explored monoamidic derivatives of cyclopentanedicarboxylic acids for their inhibitory activity against angiotensin-converting enzyme (ACE), which might be relevant for understanding the potential pharmacological activities of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Turbanti et al., 1993).
Synthesis and Stereochemistry
Feuerstein et al. (2001) investigated the catalytic systems involving cyclopentane derivatives, which can be relevant for the synthesis and study of the stereochemistry of similar compounds (Feuerstein et al., 2001).
Enantioselective Synthesis
Research by Szakonyi et al. (1998) on the enantioselective synthesis of dihydropyrimidin-4-one enantiomers from amino cyclopentane carboxylic acids provides insights into the stereoselective synthesis methods that could be applied to trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Szakonyi et al., 1998).
Propiedades
IUPAC Name |
(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMQPBDJHJONA-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151771 |
Source


|
| Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-67-5 |
Source


|
| Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


